Product packaging for Diazoxide choline(Cat. No.:CAS No. 1098065-76-9)

Diazoxide choline

Cat. No.: B8422379
CAS No.: 1098065-76-9
M. Wt: 333.84 g/mol
InChI Key: YLLWQNAEYILHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of KATP Channel Activators in Pharmacological Research

ATP-sensitive potassium (KATP) channels are crucial in coupling cellular metabolism to membrane excitability in various tissues, including the pancreas, heart, and vascular smooth muscle. patsnap.comoaepublish.com Pharmacological research has long targeted these channels. Early KATP channel openers like pinacidil (B1677893) and cromakalim (B1669624) were studied for their vasodilatory effects. oaepublish.comoup.com

Diazoxide (B193173) emerged as a potent KATP channel activator with a notable specificity for certain channel subtypes. wikipedia.orgoaepublish.com Its mechanism involves binding to the sulfonylurea receptor (SUR) subunit of the KATP channel, which keeps the channel open. nih.govresearchgate.net This action leads to hyperpolarization of the cell membrane, which in turn inhibits insulin (B600854) release from pancreatic beta cells and causes relaxation of vascular smooth muscle. wikipedia.orgpatsnap.com The development of KATP channel activators has been driven by the therapeutic potential to address conditions stemming from channel dysfunction, such as congenital hyperinsulinism and hypertension. oaepublish.comoup.com

Academic Rationale for Investigating Diazoxide Choline (B1196258) as a Distinct Entity

The investigation of diazoxide choline as a distinct chemical entity is rooted in its unique formulation and potential for improved therapeutic profiles. This compound is a crystalline salt form of diazoxide, which allows for its formulation into a controlled-release tablet. plos.orgfpwr.org This formulation is designed for once-a-day oral administration, offering a more stable and sustained release compared to the immediate-release formulation of diazoxide. fpwr.org

This controlled-release property is central to the academic rationale for its investigation. Researchers are exploring whether this delivery method can enhance efficacy and tolerability in specific patient populations. oup.comnih.gov A key area of investigation is its ability to cross the blood-brain barrier and act on KATP channels in the hypothalamus, particularly in neurons that regulate appetite, such as the Neuropeptide Y (NPY)/Agouti-Related Protein (AgRP) neurons. plos.orgnih.gov By agonizing KATP channels in these neurons, this compound is hypothesized to reduce the secretion of potent appetite-stimulatory neuropeptides. oup.comnih.gov

Preclinical and clinical studies have been designed to assess the effects of this compound on various parameters, including hyperphagia, body composition, and metabolic markers. clinicaltrials.govyoutube.com For instance, research in the context of Prader-Willi syndrome (PWS), a complex genetic disorder characterized by hyperphagia, has been a significant focus. nih.govpwsausa.org A pilot study in PWS patients showed that treatment with this compound led to significant improvements in hyperphagia, as well as reductions in body fat mass and aggressive behaviors. fpwr.orgyoutube.comresearchgate.net

Current Trajectories and Unmet Research Needs for this compound

Current research on this compound is heavily concentrated on its potential application in treating rare genetic obesity disorders, most notably Prader-Willi syndrome. stocktitan.netmedrxiv.org Clinical trials are underway to further evaluate its efficacy and safety in this population. fpwr.orgclinicaltrialsregister.eu Soleno Therapeutics has recently submitted a New Drug Application (NDA) to the U.S. FDA for this compound controlled-release (DCCR) tablets for the treatment of PWS. stocktitan.net

Beyond PWS, researchers are exploring its utility in other conditions characterized by hyperphagia and metabolic dysregulation. wikipedia.orgmdpi.com Studies have also investigated its potential as a therapeutic agent for hypertriglyceridemia. clinicaltrials.gov

However, several unmet research needs remain. While the mechanism of action on peripheral tissues is relatively well-understood, further elucidation of its precise effects within the central nervous system is required. nih.govmedrxiv.org Long-term studies are also needed to fully understand the sustained effects and any potential for the development of tolerance. fpwr.org Additionally, more research is necessary to explore its full therapeutic potential across a broader range of metabolic and neurological disorders. patsnap.commdpi.com

Research Findings in Detail

Preclinical Research

In animal models, KATP channel activators have been shown to reduce hyperphagia and induce fat loss. mdpi.com In NAG neurons from adult animals, diazoxide demonstrated a more extensive hyperpolarization of the resting energy potential compared to leptin. nih.gov The ability of diazoxide to cross the blood-brain barrier allows it to effectively agonize KATP channels in the hypothalamus. plos.orgnih.gov This action is expected to reduce the secretion of NPY and AgRP, thereby blunting the hyperphagia signal. nih.gov

Clinical Research

Clinical trials have provided valuable data on the effects of this compound in humans. A pilot study in patients with Prader-Willi syndrome demonstrated statistically significant reductions in hyperphagia scores after treatment with this compound controlled-release (DCCR) tablets. nih.gov

Table 1: Change in Hyperphagia Score in PWS Patients Treated with DCCR nih.gov
Time PointMean Change from BaselineP-value
2 Weeks-3.310.02
End of Open-Label Treatment-4.320.006

Furthermore, a Phase 3 study, despite being impacted by the COVID-19 pandemic, showed significant improvements in hyperphagia in a pre-specified analysis of data collected before the pandemic's onset. pwsausa.org The study also revealed a significant reduction in body fat mass in the DCCR group compared to the placebo group. oup.com

Table 2: Change in Body Fat Mass in PWS Patients (DCCR vs. Placebo) oup.com
Treatment GroupLSmean Change (SE) in kgP-value
DCCR-0.80 (0.36)0.029
Placebo0.25 (0.44)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20ClN3O3S B8422379 Diazoxide choline CAS No. 1098065-76-9

Properties

CAS No.

1098065-76-9

Molecular Formula

C13H20ClN3O3S

Molecular Weight

333.84 g/mol

IUPAC Name

7-chloro-3-methyl-1λ6,2,4-benzothiadiazin-2-ide 1,1-dioxide;2-hydroxyethyl(trimethyl)azanium

InChI

InChI=1S/C8H6ClN2O2S.C5H14NO/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5;1-6(2,3)4-5-7/h2-4H,1H3;7H,4-5H2,1-3H3/q-1;+1

InChI Key

YLLWQNAEYILHLV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Cl)S(=O)(=O)[N-]1.C[N+](C)(C)CCO

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Diazoxide Choline

Comprehensive Analysis of ATP-Sensitive Potassium (KATP) Channel Agonism

KATP channels are complex proteins that act as metabolic sensors, primarily responding to changes in the intracellular concentrations of ATP and ADP. frontiersin.org Diazoxide (B193173) choline's primary mechanism of action involves the agonism of these channels, leading to a cascade of downstream cellular events. nih.gov

Subunit Interactions and Conformational Dynamics of KATP Channels

KATP channels are hetero-octameric complexes composed of two distinct subunits: a pore-forming inwardly rectifying potassium channel (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. google.comnih.govnih.gov There are different isoforms of these subunits (Kir6.1, Kir6.2, SUR1, SUR2A, SUR2B) that combine to form channels with tissue-specific properties. google.comnih.gov The pancreatic β-cell KATP channel, for instance, is typically a combination of Kir6.2 and SUR1 subunits. google.com

The interaction between these subunits is fundamental to channel gating. The SUR subunit, a member of the ATP-binding cassette (ABC) transporter family, possesses two nucleotide-binding folds (NBFs) that are critical for the channel's regulation by intracellular nucleotides. google.comnih.gov Diazoxide's responsiveness has been localized to the SUR1 subunit, specifically involving transmembrane domains 6 through 11 and the first nucleotide-binding fold (NBF1). google.com The binding of diazoxide to the SUR1 subunit is thought to induce conformational changes in the entire channel complex, favoring an open state. researchgate.net This is distinct from the channel's inhibition by ATP, which acts on the Kir6.2 subunit. frontiersin.org

Modulation of KATP Channel Ion Flux and Membrane Potential

By binding to the SUR subunit, diazoxide choline (B1196258) promotes the opening of the KATP channel, which increases the efflux of potassium ions (K+) from the cell. drugbank.comg1dfoundation.org This outward movement of positively charged ions leads to hyperpolarization of the cell membrane, making the intracellular environment more negative. drugbank.compatsnap.comresearchgate.net This hyperpolarization prevents the opening of voltage-dependent calcium channels (VDCCs), thereby reducing the influx of calcium ions (Ca2+) into the cell. drugbank.compatsnap.com The modulation of ion flux and the resulting change in membrane potential are the core events through which diazoxide choline exerts its physiological effects.

Table 1: Impact of this compound on Ion Flux and Membrane Potential

Cellular Event Effect of this compound Consequence
KATP Channel State Promotes opening Increased K+ efflux
Membrane Potential Hyperpolarization Cell interior becomes more negative

Comparative Analysis of this compound with Parent Diazoxide KATP Channel Activity

This compound is the choline salt of diazoxide. nih.govplos.org Upon administration, it breaks down into diazoxide, which is then absorbed. fpwr.org The primary difference lies in the formulation. This compound is available as a controlled-release tablet, which allows for a more stable plasma concentration over a 24-hour period with once-daily administration. praderwillinews.comnih.govoup.com This contrasts with the immediate-release oral suspension of diazoxide, which typically requires administration two to three times a day. nih.govoup.com While the fundamental mechanism of KATP channel agonism is the same for both, the extended-release profile of this compound may lead to more consistent and sustained channel activation. praderwillinews.com

Cellular and Organ-Specific KATP Channel Activation

The effects of this compound are observed in various tissues that express KATP channels, including the pancreas, brain, and adipose tissue. researchgate.netpraderwillinews.com

Pancreatic Beta Cell KATP Channel Activation and Theoretical Implications for Insulin (B600854) Secretion Regulation

In pancreatic β-cells, KATP channels are the primary regulators of insulin secretion. patsnap.comnih.gov By activating these channels, this compound keeps them in an open state, leading to membrane hyperpolarization and the subsequent inhibition of insulin release. drugbank.compatsnap.com This is particularly relevant in conditions of excessive insulin secretion. patsnap.com The constant opening of KATP channels by this compound effectively uncouples insulin secretion from blood glucose levels. nih.gov

The gating of KATP channels in pancreatic β-cells is intrinsically linked to the cell's metabolic state, specifically the intracellular ratio of ATP to ADP. frontiersin.org When blood glucose levels are high, glucose enters the β-cell and is metabolized, leading to an increase in the ATP/ADP ratio. frontiersin.orgnih.gov This elevated ATP binds to the Kir6.2 subunit, causing the KATP channel to close. frontiersin.org Channel closure leads to membrane depolarization, the opening of VDCCs, Ca2+ influx, and ultimately, insulin secretion. patsnap.comnih.gov

This compound's action as a KATP channel opener counteracts the inhibitory effect of ATP. nih.gov It essentially overrides the signal from increased ATP levels, forcing the channel to remain open even in the presence of high glucose. nih.gov This prevents the β-cell membrane from depolarizing and thereby inhibits insulin secretion. drugbank.com

Table 2: Regulation of Pancreatic β-Cell KATP Channels

Condition Intracellular ATP/ADP Ratio KATP Channel State (without Diazoxide) KATP Channel State (with Diazoxide) Insulin Secretion
Low Blood Glucose Low Open Open Inhibited
Impact on Membrane Depolarization and Calcium Influx Pathways

This compound's primary mechanism involves the activation, or opening, of ATP-sensitive potassium (KATP) channels. patsnap.comnewdrugapprovals.org These channels are present on the cell membranes of various cell types. patsnap.com By opening these channels, diazoxide facilitates an efflux of potassium ions from the cell. newdrugapprovals.orgdrugbank.com This outflow of positively charged ions leads to hyperpolarization of the cell membrane, making it more electrically negative on the inside. newdrugapprovals.orgdrugbank.com

This hyperpolarized state prevents the opening of voltage-dependent calcium channels, thereby inhibiting the influx of calcium into the cell. patsnap.comnewdrugapprovals.org Since calcium influx is a critical trigger for many cellular processes, including the release of neurotransmitters and hormones, its reduction has significant physiological consequences. patsnap.comnewdrugapprovals.org For instance, in pancreatic beta-cells, this cascade of events leads to the inhibition of insulin secretion. newdrugapprovals.orgdrugbank.com

Hypothalamic KATP Channel Activation: Focus on Appetite-Regulating Neuronal Circuits

This compound can cross the blood-brain barrier and directly impact the appetite-regulating circuits within the hypothalamus. nih.govmdpi.com

Neuropeptide Y (NPY) and Agouti-Related Protein (AgRP) Neuron Modulations

Within the hypothalamus, this compound activates KATP channels located on Neuropeptide Y (NPY) and Agouti-Related Protein (AgRP) neurons. mdpi.comnih.gov These neurons are potent stimulators of appetite. plos.org The activation of KATP channels on these neurons causes them to hyperpolarize. nih.gov This hyperpolarization reduces the firing rate of these neurons and, consequently, decreases the secretion of the appetite-stimulating neuropeptides NPY and AgRP. mdpi.comnih.gov In animal models, diazoxide has been shown to hyperpolarize the resting energy potential of these neurons more extensively than leptin, a hormone that also regulates these neurons. nih.gov

Adipocyte KATP Channel Engagement and Theoretical Metabolic Consequences

This compound also engages KATP channels on adipocytes (fat cells). mdpi.comresearchgate.net The theoretical metabolic consequences of this engagement are significant. Activation of these channels is thought to increase the beta-oxidation of fat, which is the process of breaking down fatty acids for energy. springermedizin.de Simultaneously, it is believed to reduce de-novo fatty acid biosynthesis, the creation of new fat molecules. springermedizin.desoleno.life The net effect of these actions would be a reduction in fat mass. soleno.lifesoleno.life There is also evidence suggesting that keeping KATP channels open in fat tissue is important for regulating body weight. praderwillinews.com

Vascular Smooth Muscle Cell KATP Channel Modulation and Theoretical Vasodilatory Effects

Diazoxide is known to have vasodilatory properties, and this is attributed to its action on KATP channels in vascular smooth muscle cells. drugbank.comnih.gov By activating these channels, diazoxide causes hyperpolarization of the smooth muscle cell membrane. mdpi.com This hyperpolarization leads to the closure of voltage-dependent calcium channels, reducing the influx of calcium into the cells. nih.govpatsnap.com The decreased intracellular calcium concentration results in the relaxation of the vascular smooth muscle, leading to vasodilation (widening of blood vessels). mdpi.compatsnap.com

Dorsal Motor Nucleus of Vagus KATP Channel Activation

This compound also activates KATP channels in the dorsal motor nucleus of the vagus (DMV). mdpi.comresearchgate.net The DMV is a critical autonomic regulatory center in the brainstem. researchgate.net Activation of KATP channels in this region is thought to amplify the effects of insulin and leptin, which are involved in regulating satiety and metabolism. soleno.lifespringermedizin.de This action may contribute to reduced hyperinsulinemia and improved satiety signals. researchgate.netspringermedizin.de

Downstream Molecular Signaling Cascades and Physiological Pathways

The activation of KATP channels by this compound initiates a cascade of downstream signaling events that theoretically modulate various physiological pathways involved in metabolic regulation.

This compound is theorized to improve both insulin and leptin resistance. nih.govpharmaceutical-technology.com By activating KATP channels in pancreatic β-cells, it can reduce hyperinsulinemia. nih.gov This reduction in circulating insulin may, in turn, enhance insulin sensitivity in peripheral tissues. Furthermore, long-term treatment with DCCR has been associated with significant decreases in insulin, leptin, and insulin resistance, alongside an increase in adiponectin levels. researchgate.netneurologylive.com The improvement in leptin resistance is thought to be a consequence of both the direct effects of the drug on hypothalamic neurons and the reduction in hyperinsulinemia. nih.gov In clinical studies involving patients with Prader-Willi syndrome (PWS), DCCR treatment led to significant improvements in insulin sensitivity. e-apem.org

The central action of this compound on the hypothalamus is a key component of its theoretical effects on satiety and energy homeostasis. By activating KATP channels in Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons in the arcuate nucleus of the hypothalamus, this compound is thought to reduce the secretion of these potent appetite-stimulating neuropeptides. nih.govmdpi.com This action may help regulate appetite and reduce hyperphagia, the hallmark symptom of PWS. pharmaceutical-technology.come-apem.org The regulation of energy balance is further influenced by the drug's impact on insulin and leptin signaling, which play crucial roles in communicating the body's energy status to the brain. mdpi.compatsnap.com Clinical trial data has shown that DCCR treatment can lead to a significant reduction in hyperphagia, particularly in individuals with severe baseline hyperphagia. nih.govnih.gov

The secretion of NPY by hypothalamic neurons not only stimulates appetite but also, through hepatic sympathetic innervation, increases the liver's secretion of very low-density lipoprotein (VLDL)-triglyceride. plos.orgnih.gov This leads to elevated levels of circulating triglycerides and cholesterol. plos.orgnih.gov By agonizing the KATP channel in these neurons, this compound is expected to reduce NPY secretion, thereby decreasing hepatic VLDL-triglyceride secretion and leading to a reduction in circulating triglycerides and cholesterol. plos.orgnih.gov Clinical studies have shown that treatment with DCCR can result in significant reductions in triglycerides, total cholesterol, and LDL cholesterol. eurospe.orgnih.gov

Research Findings on this compound

Study PhasePopulationKey FindingsReference
Phase 2Prader-Willi SyndromeStatistically significant reductions in hyperphagia and aggressive behaviors. Reductions in body fat and waist circumference. Increases in lean body mass. nih.goveurospe.org
Phase 2Very High TriglyceridesSignificant reductions in circulating triglyceride levels, as well as LDL and total cholesterol. eurospe.org
Phase 3 (DESTINY PWS)Prader-Willi SyndromeDid not meet the primary endpoint for hyperphagia in the overall population but showed significant improvement in participants with severe baseline hyperphagia. Showed significant improvements in body composition and clinician-reported outcomes. nih.govfirstwordpharma.com
Long-term Open-labelPrader-Willi SyndromeSustained and significant improvements in hyperphagia, behavior, and body composition. Reductions in leptin, insulin, and insulin resistance, with an increase in adiponectin. researchgate.net

Preclinical Research Paradigms and Scientific Findings for Diazoxide Choline

In Vitro Studies on Cellular Models

In vitro research has been fundamental in elucidating the cellular mechanisms of diazoxide (B193173) choline (B1196258). By utilizing cultured cell lines, scientists have been able to investigate its effects on specific cellular pathways and functions in a controlled laboratory setting.

Diazoxide choline's primary mechanism of action is the activation of ATP-sensitive potassium (KATP) channels. patsnap.com These channels are critical in linking the metabolic state of a cell to its electrical excitability and are found in various tissues, including the pancreas, brain, and smooth muscle. nih.gov

Investigations using cultured cell lines, such as COSm6 cells co-expressing the SUR1 and Kir6.2 subunits that form the KATP channel, have been instrumental. nih.gov Research has demonstrated that the stimulatory effect of diazoxide on these channels is dependent on the presence of magnesium ions (Mg²⁺) and hydrolyzable nucleotides like ATP. nih.gov The activation of KATP channels by diazoxide leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This change in membrane potential is a key event that triggers downstream cellular responses. Further studies in vascular smooth muscle cells (A7r5 cell line) have also explored the effects of KATP channel openers like diazoxide. pdx.edu

Cell LineKey FindingReference
COSm6 cells (reconstituted KATP channels)Diazoxide's stimulatory effect on KATP channels requires Mg²⁺ and hydrolyzable nucleotides. nih.gov
Generic Cultured CellsActivation of KATP channels by this compound leads to cell membrane hyperpolarization.
A7r5 vascular smooth muscle cellsKATP channel openers, including diazoxide, were studied for their effects on cellular processes. pdx.edu

The impact of diazoxide on insulin (B600854) secretion has been extensively studied in cellular models, particularly using pancreatic beta-cells. In these cells, KATP channels act as glucose sensors that regulate insulin release. patsnap.comnih.gov By activating KATP channels, diazoxide keeps them in an open state, which hyperpolarizes the beta-cell membrane. patsnap.comdrugbank.com This hyperpolarization prevents the opening of voltage-dependent calcium channels, thereby inhibiting the influx of calcium that is necessary for the secretion of insulin. patsnap.com

This mechanism has been explored in various in vitro setups, including studies with perifused islets from human infants, which tested the effects of drugs that open KATP channels, such as diazoxide. researchgate.net The ability of diazoxide to inhibit insulin release at the cellular level forms the basis of its investigation for conditions characterized by excessive insulin secretion. patsnap.comnih.gov

Studies on Cellular Insulin Secretion Dynamics

Animal Models of Metabolic and Neurobehavioral Disorders

Animal models have been crucial for understanding the systemic effects of this compound, particularly in the context of complex disorders involving appetite, metabolism, and behavior.

This compound has been evaluated in various animal models of hyperphagic obesity to understand its role in appetite regulation. nih.govoup.comeurospe.org A key area of investigation is the hypothalamus, a brain region that controls hunger and satiety. Diazoxide is capable of crossing the blood-brain barrier and activating KATP channels in specific hypothalamic neurons, namely the neuropeptide Y (NPY)/agouti-related protein (AgRP) neurons. nih.govoup.com

The activation of these channels leads to a reduced secretion of NPY and AgRP, which are potent appetite-stimulating neuropeptides. nih.govnih.gov By suppressing these orexigenic signals, this compound is thought to reduce hyperphagia. These effects have been confirmed in multiple animal models of obesity, demonstrating improved satiety, reduced fat mass, and better insulin sensitivity. eurospe.org For instance, studies in obese OLETF rats showed that diazoxide helped prevent abdominal adiposity and fatty liver. eurospe.org

Prader-Willi syndrome (PWS) is a genetic disorder characterized by hyperphagia and obesity. nih.gov The Magel2-null mouse is a widely used genetically engineered model that recapitulates key features of PWS, including increased fat mass and other metabolic dysfunctions. nih.govpraderwillinews.comfpwr.org

Studies using this model have provided significant insights into the potential of diazoxide and its choline salt formulation. Research has shown that chronic administration of diazoxide to obese Magel2-null mice resulted in a reduction in body weight and body fat. nih.govpraderwillinews.com Furthermore, the treatment led to lower blood glucose levels and improved endurance capacity. nih.govpraderwillinews.com These findings in a relevant genetic model of PWS support the idea that the biological pathways targeted by this compound are pertinent to the disorder. springermedizin.denih.gov The effects on improving body composition and reducing hyperphagia have been consistently observed across these animal studies. nih.govnih.govmdpi.com

Animal ModelCompound TestedKey Research FindingsReference
Magel2-null mice (PWS model)DiazoxideReduced weight and body fat; lowered blood glucose; improved endurance capacity. nih.govpraderwillinews.com
Magel2-null mice (PWS model)This compoundConfirmed effects on reducing hyperphagia and improving body composition. nih.govnih.govmdpi.comspringermedizin.de
Obese OLETF ratsDiazoxidePrevented abdominal adiposity and fatty liver. eurospe.org

Genetically Engineered Prader-Willi Syndrome Models (e.g., Magel2-null mice)

Assessment of Body Composition Changes (Fat Mass and Lean Body Mass)

Preclinical studies investigating this compound have demonstrated significant effects on body composition, specifically in reducing fat mass and increasing lean body mass. In a study involving a mouse model of Prader-Willi syndrome (PWS), chronic administration of diazoxide resulted in a notable decrease in total fat mass. praderwillinews.comnih.gov This effect was observed in both wild-type and PWS-model mice that were first made obese through a high-fat diet. nih.gov After 12 weeks of treatment, healthy male and female mice showed a 24% and 23% loss of body weight, respectively, while PWS model mice exhibited a 16% and 13% loss. praderwillinews.com

Table 1: Effects of DCCR on Body Composition in a Phase II PWS Study

Parameter Change p-value
Fat Mass -1.58 kg 0.02
Lean Body Mass +2.26 kg 0.003

Data from a 10-week open-label treatment period in 11 subjects. plos.orgresearchgate.netnih.gov

Analysis of Glucose Homeostasis and Insulin Sensitivity in Animal Models

Animal models have been instrumental in elucidating the effects of this compound on glucose homeostasis and insulin sensitivity. In obese mouse models, including a model for PWS, chronic diazoxide treatment led to lower blood glucose levels. nih.gov This suggests an improvement in the body's ability to manage glucose. The mechanism is thought to involve the activation of ATP-sensitive potassium (KATP) channels, which can improve insulin sensitivity. researchgate.netnih.gov

Further investigations have shown that activating KATP channels in the brain can normalize blood glucose levels. patsnap.com In mouse models where the growth hormone receptor was ablated in specific glutamatergic neurons, there was an observed improvement in glucose tolerance and insulin sensitivity. patsnap.com While not directly a study on this compound, this research supports the role of central glucose-sensing mechanisms that can be targeted by KATP channel activators. patsnap.com Clinical studies have also pointed towards improvements in lipids and trends toward better insulin resistance, as measured by the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR). nih.govplos.orgimperial.ac.ukoup.com

Evaluation of Endurance Capacity

Preclinical research has indicated that diazoxide treatment can enhance endurance capacity. In a study using an obese mouse model of PWS, animals treated with diazoxide showed improved performance in a treadmill task. praderwillinews.com The mice were able to maintain a higher level of energy expenditure during exercise, using less energy to maintain their speed compared to before treatment. praderwillinews.com This suggests that diazoxide may improve metabolic efficiency during physical activity. praderwillinews.comnih.gov The study concluded that chronic diazoxide administration improved endurance capacity in both wildtype and PWS-model mice fed a high-fat diet. praderwillinews.comnih.gov

Neurobiological Investigations in Animal Models

Studies on Hypothalamic Neuron Activity and Neurotransmitter Release

This compound is known to cross the blood-brain barrier and act on hypothalamic neurons that regulate appetite. nih.govplos.orgnih.gov Specifically, it activates ATP-sensitive potassium (KATP) channels in neuropeptide Y (NPY)/agouti-related protein (AgRP) neurons. nih.govoup.com This activation hyperpolarizes the neuron's resting membrane potential, which in turn reduces the secretion of the potent appetite-stimulating neuropeptides NPY and AgRP. nih.govplos.orgnih.gov In fact, diazoxide has been shown to hyperpolarize the resting energy potential of these neurons more extensively than leptin. plos.orgnih.gov

By reducing the release of these orexigenic (appetite-stimulating) neurotransmitters, this compound is thought to blunt the hyperphagia signal. plos.orgnih.gov This mechanism is supported by findings in various animal models of NPY-driven hyperphagia where diazoxide demonstrated a reduction in excessive eating. Furthermore, inhibiting these neurons is expected to reduce the hepatic secretion of VLDL, leading to lower circulating triglycerides and cholesterol. plos.orgnih.gov

Identification of Shared Biological Pathways Impacted by Diazoxide in Obesity and PWS Models

Research has shown that the biological pathways affected by diazoxide are not exclusive to PWS but are also relevant to general obesity. praderwillinews.comnih.gov Studies using both wild-type obese mice and Magel2-null mice (a model for PWS) found that chronic diazoxide administration reduced fat mass, lowered blood glucose, and improved endurance in both groups. praderwillinews.comnih.gov This indicates that the mechanism of action for weight loss is shared between these conditions. praderwillinews.com

The findings suggest that the activation of KATP channels is a rational pharmacological target for both PWS and other disorders associated with obesity. nih.govresearchgate.net The effects of diazoxide on reducing hyperphagia, inducing fat loss, and improving glycemic control have been confirmed in various animal models of hyperphagic obesity. nih.govoup.comresearchgate.net This underscores the broad applicability of targeting these shared biological pathways. praderwillinews.comnih.gov

Advanced Synthetic Methodologies and Formulation Research of Diazoxide Choline

Synthetic Routes for Diazoxide (B193173) Choline (B1196258) Salt

The synthesis of diazoxide choline, a crystalline salt form of the KATP channel opener diazoxide, involves specific chemical strategies to ensure high yield and purity. The formation of the salt from diazoxide and choline is a critical step that has been the subject of considerable research to optimize reaction conditions and solvent systems.

The creation of the this compound salt is achieved by reacting diazoxide with choline hydroxide (B78521). googleapis.com Research into optimizing this salt formation reaction has focused on key parameters such as stoichiometry and temperature to drive the reaction to completion and maximize yield.

Initial proof-of-concept studies demonstrated that the salt could be successfully formed by dissolving diazoxide in a suitable solvent and then adding a molar equivalent of choline hydroxide. googleapis.com The reaction is typically conducted at elevated temperatures, for instance, around 75°C, to ensure the dissolution of diazoxide and to facilitate the reaction kinetics. googleapis.com The stoichiometry is a critical factor, with studies employing a 1:1 molar equivalent of choline hydroxide to diazoxide to ensure the complete conversion to the salt form. googleapis.com Following the reaction, the solvent is removed under reduced pressure to isolate the solid salt product. googleapis.com

ParameterOptimized ConditionRationale
Stoichiometry 1 molar equivalent of choline hydroxideEnsures complete reaction with diazoxide to form the salt. googleapis.com
Temperature ~75°CFacilitates dissolution of diazoxide and accelerates reaction kinetics. googleapis.com
Reaction Time ~30 minutes (post-addition)Allows for the completion of the salt formation reaction. googleapis.com
Isolation Solvent removal under reduced pressureEfficiently isolates the solid this compound salt product. googleapis.com

This table is interactive. Users can sort and filter the data.

The choice of solvent is paramount in the synthesis of this compound salt, influencing both the reaction itself and the subsequent precipitation and yield of the final product. Investigations have explored both single and binary solvent systems to optimize the process. googleapis.comgoogleapis.com

In single-solvent systems, solvents such as methyl ethyl ketone (MEK), tetrahydrofuran (B95107) (THF), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been evaluated. googleapis.com While MEK was used in initial preparations, studies showed that precipitation could be effectively achieved using THF or 2-MeTHF. googleapis.comgoogleapis.com The volume of the solvent relative to the amount of diazoxide is a key variable; for instance, using 2-MeTHF at solvent volumes between 5 and 7 times the amount of diazoxide resulted in the highest yields, over 70%. googleapis.com

To further enhance precipitation and increase yields, binary solvent systems have been developed. googleapis.com These systems typically involve a primary solvent in which the reaction occurs, followed by the addition of a co-solvent (or anti-solvent) to induce precipitation. Methyl tert-butyl ether (MTBE) has been effectively used as a co-solvent. googleapis.com For large-scale production, a binary system of THF and MTBE has been employed, where diazoxide is first dissolved in hot THF, reacted with choline hydroxide, and then MTBE is added to precipitate the salt. google.com

SolventSolvent Volume (relative to diazoxide)Yield (%)Polymorphic Form
THF3.020B
THF5.032B
THF7.053B
2-MeTHF2.048B
2-MeTHF5.071B
2-MeTHF7.072B

This table is based on data from a solvent efficiency study of a single solvent system and is interactive. googleapis.com

Optimization of Salt Formation Reactions

Pharmaceutical Formulation Strategies for this compound

The development of this compound as a therapeutic agent has necessitated innovative pharmaceutical formulation strategies. The primary goals have been to create a delivery system that allows for sustained pharmacological action and to leverage the improved physicochemical properties of the choline salt to enhance bioavailability.

A significant advancement in the delivery of diazoxide has been the creation of an extended-release tablet formulation of this compound, known as DCCR. nih.govnih.gov This formulation was designed to provide slow, continuous release of the active drug over a 24-hour period. fpwr.org The crystalline salt nature of this compound makes it suitable for incorporation into a tablet form that facilitates this controlled-release profile. fpwr.org

The extended-release mechanism results in stable and predictable plasma concentrations of diazoxide throughout the day, a marked improvement over the fluctuating levels seen with immediate-release oral suspensions of diazoxide, which require dosing two to three times daily. nih.govfpwr.org This stable pharmacokinetic profile, enabled by the once-daily extended-release tablet, is a key feature of the formulation, aiming to provide consistent therapeutic effects. nih.govdrugs.com The formulation uses polymers like polyethylene (B3416737) oxide and cellulose (B213188) to achieve the desired non-sticking and controlled-release properties. google.com

The formation of a choline salt has a profound and beneficial impact on the aqueous solubility of diazoxide. nih.gov Diazoxide itself has limited solubility, but its conversion to the choline salt significantly increases its solubility across all physiologically relevant pH values. nih.gov This enhanced solubility is a critical attribute that improves the drug's dissolution characteristics within the gastrointestinal tract. google.com

Diazoxide Salt FormpHAqueous Solubility (mg/mL)
Sodium Salt718.1
Choline Salt741.5

This table provides a comparison of the aqueous solubility of diazoxide salts and is interactive. google.com

Theoretical Therapeutic Research Applications of Diazoxide Choline

Research into Mechanisms for Modulating Conditions of Excessive Insulin (B600854) Secretion (Hyperinsulinism)

Diazoxide (B193173) choline (B1196258) is being investigated for its role in managing conditions characterized by excessive insulin secretion, known as hyperinsulinism. patsnap.com The primary mechanism of action involves the activation of ATP-sensitive potassium (K-ATP) channels in the beta cells of the pancreas. patsnap.comnewdrugapprovals.org

Under normal physiological conditions, rising blood glucose levels lead to an increase in intracellular ATP, which closes these K-ATP channels. This closure causes the cell membrane to depolarize, opening voltage-gated calcium channels and triggering the release of insulin. patsnap.com Diazoxide choline, by activating these K-ATP channels, keeps them open, which in turn hyperpolarizes the cell membrane and prevents the influx of calcium. patsnap.com This action effectively inhibits the secretion of insulin from the pancreatic beta cells. patsnap.comnewdrugapprovals.org

This mechanism is particularly relevant for congenital hyperinsulinism (CHI), a rare and severe condition marked by inappropriate and excessive insulin release, leading to persistent hypoglycemia. patsnap.com By mitigating excessive insulin secretion, this compound has the potential to stabilize blood glucose levels and prevent dangerous hypoglycemic episodes in these patients. patsnap.com The parent compound, diazoxide, has a history of use in treating hyperinsulinemic hypoglycemia. plos.orgdrugbank.com

Exploration in Disorders Characterized by Dysregulated Appetite and Satiety

A significant area of research for this compound lies in its potential to address disorders of appetite and satiety, most notably in the context of Prader-Willi syndrome (PWS). pcori.org PWS is a rare genetic disorder characterized by hyperphagia, an insatiable hunger that can lead to severe obesity and other complications. pcori.orgnih.gov

The proposed mechanism for appetite modulation involves the ability of this compound to cross the blood-brain barrier and act on specific neurons in the hypothalamus. plos.orgmdpi.com It is believed to activate K-ATP channels on neuropeptide Y (NPY)/agouti-related protein (AgRP) neurons. pcori.orgnih.govnih.gov These neurons are potent stimulators of appetite, and their activation is thought to be a key driver of hyperphagia in PWS. fpwr.orgjheor.org By activating the K-ATP channels, this compound dampens the activity of these neurons, reducing the secretion of NPY and AgRP and thereby blunting the intense hunger signals. pcori.orgmdpi.com

StudyPhaseKey Findings on Appetite/SatietyCitations
DESTINY PWS (C601)Phase 3Did not significantly improve hyperphagia in the overall population, but did in participants with severe hyperphagia. nih.gov
C602 Open-Label Extension-Long-term administration was associated with statistically significant and durable changes in hyperphagia. eurospe.org
Pilot Study (UC Irvine)Phase 2Statistically significant reduction in hyperphagia. plos.orgnih.gov

Investigation into Conditions Associated with Abnormal Body Composition and Fat Accumulation

Research into this compound has also focused on its potential to improve body composition by reducing fat mass and increasing lean body mass. plos.orgneurologylive.com These effects have been observed in clinical studies involving individuals with Prader-Willi syndrome, a condition characterized by excess body fat and low muscle mass. plos.orgfpwr.org

The proposed mechanisms for these effects are multifaceted. By activating K-ATP channels in adipocytes (fat cells), this compound may directly influence fat metabolism and reduce fat accumulation. oup.compraderwillinews.com The reduction in hyperphagia and subsequent caloric intake likely contributes significantly to the observed decrease in fat mass. plos.org

In a Phase 2 pilot study, treatment with DCCR resulted in clinically relevant reductions in fat mass and increases in lean body mass. plos.org Similarly, the Phase 3 DESTINY PWS trial demonstrated significant improvements in body composition, including a reduction in fat mass. soleno.lifenih.gov Long-term open-label studies have further supported these findings, showing a progressive increase in lean body mass over time. eurospe.org

StudyKey Findings on Body CompositionCitations
DESTINY PWS (C601)Significant reductions in fat mass. soleno.lifenih.gov
C601/C602 Long-Term StudySignificant increase in lean body mass. nih.gov
Pilot Study (UC Irvine)Clinically-relevant reductions in fat mass and increases in lean body mass. plos.orgfpwr.org

Theoretical Applications in Metabolic Dysregulation, including Hypertriglyceridemia

The therapeutic potential of this compound extends to the management of metabolic dysregulation, including conditions like hypertriglyceridemia (high levels of triglycerides in the blood). eurospe.org The underlying mechanism is linked to its primary action of inhibiting insulin secretion. eurospe.org Insulin plays a role in regulating lipid metabolism, and by modulating its levels, this compound may influence triglyceride levels.

Research has also pointed to improvements in other metabolic markers. Studies have shown that treatment with DCCR can lead to significant decreases in insulin levels and insulin resistance (as measured by HOMA-IR), as well as reductions in leptin. eurospe.orgneurologylive.com Conversely, an increase in adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown, has been observed. neurologylive.comnih.gov

In a study involving patients with very high triglycerides (VHTG), DCCR treatment showed transient changes in fasting glucose that returned towards baseline with longer-term treatment. eurospe.org While a European clinical trial investigated diazoxide-mediated insulin suppression in hyperinsulinemic obese men, the direct application and efficacy of this compound for hypertriglyceridemia specifically requires further dedicated research. clinicaltrialsregister.eu

Exploration of Effects on Aggressive Behaviors and Neurobehavioral Phenotypes

A compelling area of investigation for this compound is its effect on aggressive behaviors and other neurobehavioral aspects, particularly in the context of Prader-Willi syndrome, which is often associated with challenging behaviors. nih.govneurologylive.com

The proposed mechanism for these behavioral effects is linked to the drug's action in the central nervous system. plos.org It is thought that by activating K-ATP channels in the hypothalamus and potentially amplifying GABA signaling, this compound can help to modulate neuronal activity and reduce behaviors such as aggression, anxiety, and compulsivity. plos.orgmdpi.com

Clinical studies have provided evidence supporting these effects. A Phase 2 pilot study reported a significant reduction in the number of subjects displaying aggressive behaviors. plos.org Long-term open-label studies of DCCR have shown significant improvements across multiple behavioral domains as measured by the Prader-Willi Syndrome Profile (PWSP) questionnaire, including aggression, anxiety, and compulsivity. eurospe.orgneurologylive.comnih.gov These findings suggest that this compound may have a broad impact on the neurobehavioral phenotype of PWS. neurologylive.com

StudyKey Findings on BehaviorCitations
C601/C602 Long-Term StudySignificant improvements in aggression, anxiety, and compulsivity. nih.govresearchgate.net
Pilot Study (UC Irvine)Reduction in the number of subjects displaying aggressive behaviors. plos.orgfpwr.org
Comparison to Natural History StudySignificant improvements in all domains of the PWSP at 26 and 52 weeks compared to an untreated cohort. nih.gov

Theoretical Role in Cardiovascular Regulation via Vasodilation

Diazoxide, the parent compound of this compound, is known for its vasodilatory properties, which it achieves by relaxing the smooth muscle in peripheral arterioles. drugbank.comdrugbank.com This effect is mediated through the activation of K-ATP channels in vascular smooth muscle cells. patsnap.com Opening these channels leads to hyperpolarization of the cell membrane, which in turn reduces the influx of calcium and leads to relaxation of the blood vessels. patsnap.com

This mechanism of action results in a decrease in peripheral vascular resistance and a lowering of blood pressure. drugbank.com While intravenous diazoxide has been used to treat hypertensive emergencies, the oral formulation of this compound is being investigated for its potential role in cardiovascular regulation in the context of its primary therapeutic targets. patsnap.comdrugbank.com For instance, in studies with DCCR, while not a primary outcome, a dose-related trend in vasodilatory effects like headache and palpitations has been noted, particularly during initial dose titration. The vasodilatory action may also contribute to side effects such as peripheral edema.

Q & A

Basic Research Questions

Q. What are the pharmacokinetic properties of Diazoxide Choline Extended-Release (DCCR), and how do they inform dosing regimens in clinical trials?

  • Methodological Answer: DCCR exhibits prolonged absorption (Tmax ~22 hours) compared to immediate-release diazoxide (Tmax ~6.5 hours), with comparable terminal half-lives (~32.4 vs. 29.2 hours) and 15% lower AUC0-∞. Steady-state plasma concentrations are achieved after seven days of dosing . Researchers should prioritize once-daily dosing in trials to maintain stable plasma levels, leveraging its extended-release properties for sustained therapeutic effects .

Q. How does the extended-release formulation of this compound enhance therapeutic outcomes compared to immediate-release diazoxide?

  • Methodological Answer: The crystalline salt formulation of this compound increases solubility across physiological pH ranges, enabling gradual intestinal absorption and stable intraday plasma concentrations. This reduces peak-trough fluctuations, potentially improving tolerability and efficacy at lower diazoxide-equivalent doses (e.g., ~18 mg/kg vs. historical 12.5 mg/kg in hyperinsulinemia) . Trials should incorporate pharmacokinetic modeling to optimize dose linearity and minimize adverse events (AEs) like hyperglycemia .

Q. What validated endpoints are recommended for assessing DCCR efficacy in PWS trials?

  • Methodological Answer: Key endpoints include hyperphagia severity (e.g., Hyperphagia Questionnaire for Clinical Trials, HQ-CT), body composition (fat mass, lean mass via DEXA), and metabolic parameters (resting energy expenditure, lipids). Aggressive behavior scales and caregiver-reported outcomes are also critical, as Phase 2/3 trials demonstrated significant improvements in these domains .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy findings between Phase 2 and Phase 3 trials of DCCR for hyperphagia in PWS?

  • Methodological Answer: While Phase 2 trials showed significant hyperphagia reduction, Phase 3 failed to meet the primary HQ-CT endpoint overall. However, prespecified subgroup analyses revealed efficacy in severe hyperphagia (HQ-CT ≥20). Future studies should stratify patients by baseline hyperphagia severity and employ adaptive trial designs to validate subgroup-specific responses . Mechanistic studies exploring KATP channel modulation in hypothalamic appetite centers may elucidate differential efficacy .

Q. What methodological considerations are critical for designing randomized withdrawal studies to assess DCCR's long-term efficacy?

  • Methodological Answer: Randomized withdrawal periods (e.g., Study C602) require careful balancing of placebo reintroduction risks (e.g., hyperphagia rebound) against ethical concerns. Blinded transition protocols and rescue criteria should be predefined. Long-term open-label extensions (≥1 year) can provide safety and durability data, as seen in sustained hyperphagia reduction over 12 months .

Q. What are the implications of DCCR's adverse event profile for clinical monitoring and patient selection?

  • Methodological Answer: Common AEs (hyperglycemia, edema, hypertrichosis) are dose-dependent and manageable with glucose monitoring, diuretics, or dose adjustments. Baseline metabolic screening (HbA1c, lipid profiles) is essential, particularly in patients with obesity or insulin resistance. Historical data from diazoxide use in hyperinsulinemia (5-year safety) support long-term tolerability at lower DCCR doses .

Q. How does patient stratification by genetic or phenotypic markers influence DCCR trial outcomes?

  • Methodological Answer: Genetic subtyping (e.g., deletion vs. uniparental disomy) and phenotypic severity (hyperphagia, metabolic profiles) may predict response heterogeneity. Biomarker-driven trials (e.g., leptin levels, ghrelin dynamics) could enhance patient selection, as DCCR’s effects on fat mass and energy expenditure suggest interplay with adipokine signaling .

Tables for Key Data

Parameter DCCR (Extended-Release) Immediate-Release Diazoxide Source
Tmax (hours)226.5
Terminal Half-Life (hours)32.429.2
AUC0-∞ (μg·hr/mL)588.34678.01
Steady-State Achievement7 daysN/A (multiple daily doses)
Phase 3 Trial Outcomes Overall Cohort Severe Hyperphagia Subgroup Source
HQ-CT Score ChangeNon-significantSignificant (p < 0.05)
Fat Mass Reduction (kg)-1.58 (p = 0.02)Not reported
Lean Mass Increase (kg)+2.26 (p = 0.003)Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.